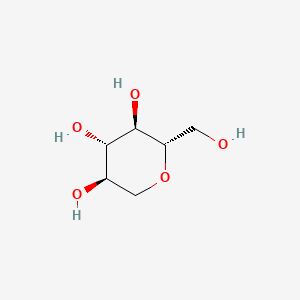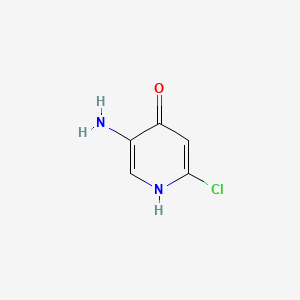
3-Hydroxyanthranilic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyanthranilic Acid-d3: is a deuterated form of 3-Hydroxyanthranilic Acid, which is an intermediate in the metabolism of tryptophan. This compound is known for its role in the kynurenine pathway, which is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme kinetics due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyanthranilic Acid-d3 typically involves the deuteration of 3-Hydroxyanthranilic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents under specific conditions. For instance, the compound can be dissolved in deuterated methanol or deuterated water, and the reaction can be catalyzed by a base such as sodium deuteroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process requires careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of advanced purification techniques such as chromatography is essential to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyanthranilic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid, a key metabolite in the kynurenine pathway.
Reduction: The compound can be reduced to form 3-aminoanthranilic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinolinic acid.
Reduction: 3-Aminoanthranilic acid.
Substitution: Various substituted anthranilic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyanthranilic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the kynurenine pathway and its role in NAD+ biosynthesis.
Biology: Helps in studying the effects of deuterium on biological systems and enzyme kinetics.
Industry: Utilized in the development of deuterated drugs and as a standard in mass spectrometry for accurate quantification of metabolites.
Wirkmechanismus
The mechanism of action of 3-Hydroxyanthranilic Acid-d3 involves its role as a substrate in the kynurenine pathway. It is converted by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase into quinolinic acid, which is a precursor for NAD+ synthesis . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it modulates immune responses by influencing the activity of various immune cells and cytokines .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyanthranilic Acid: The non-deuterated form, which shares similar metabolic pathways and biological activities.
Quinolinic Acid: A downstream metabolite in the kynurenine pathway with neurotoxic properties.
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective effects.
Uniqueness: 3-Hydroxyanthranilic Acid-d3 is unique due to its deuterium labeling, which makes it a valuable tool in research for studying metabolic pathways and enzyme kinetics with high precision. The stable isotope labeling allows for the differentiation of the compound from its non-deuterated counterparts in complex biological systems.
Eigenschaften
CAS-Nummer |
1794970-56-1 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
156.155 |
IUPAC-Name |
2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
InChI-Schlüssel |
WJXSWCUQABXPFS-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O |
Synonyme |
2-Amino-3-hydroxybenzoic Acid-d3; NSC 522891-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
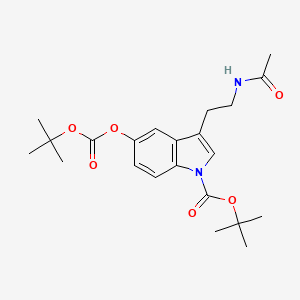

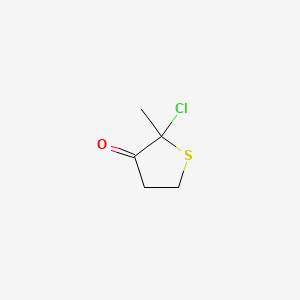
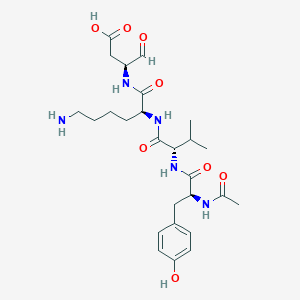
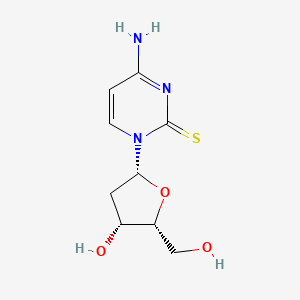
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)
